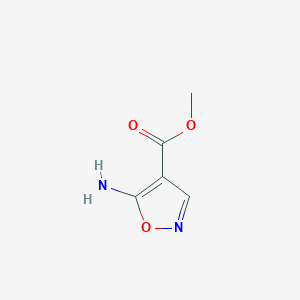

Methyl 5-aminoisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERNWBIIYUJWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403897 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145798-74-9 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-aminoisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Methyl 5-aminoisoxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in the development of novel therapeutic agents.[1][2][3][4] This document outlines the synthesis, key physical and chemical characteristics, and relevant experimental protocols for this compound, presenting data in a clear and accessible format for researchers.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its parent acid for comparative purposes. It is important to note that while some experimental data is available for related structures, specific quantitative data for the title compound is not always extensively reported in the literature.

| Property | This compound | 5-Methylisoxazole-4-carboxylic acid (Related Compound) | Data Type |

| Molecular Formula | C₅H₆N₂O₃ | C₅H₅NO₃ | - |

| Molecular Weight | 142.11 g/mol | 127.10 g/mol | Calculated |

| Melting Point | Not explicitly reported | 144-148 °C | Experimental[5] |

| Boiling Point | Not explicitly reported | 308.3±22.0 °C | Predicted[5] |

| Density | Not explicitly reported | 1.348±0.06 g/cm³ | Predicted[5] |

| pKa | Not explicitly reported | 2.85±0.25 | Predicted[5] |

| LogP | Not explicitly reported | 0.3 | Computed[6] |

| Appearance | White to Pale Brown Solid (predicted) | White to Pale Brown Solid | Experimental[5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | DMSO (Slightly), Methanol (Slightly) | Predicted[5] |

| CAS Number | 145798-74-9 | 42831-50-5 | - |

Synthesis and Experimental Protocols

The synthesis of 5-aminoisoxazole derivatives often involves the cyclization of a β-enamino ketoester with hydroxylamine or the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[7][8] Below are generalized and specific protocols relevant to the synthesis of the title compound and its precursors.

General Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates

This method provides a pathway to synthesize derivatives that are structurally related to the title compound and illustrates a common synthetic strategy for this class of molecules.[9]

Protocol:

-

Preparation of Thioxo-propanoates: React arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran (THF).

-

Cyclization: The resulting thioxo-propanoate is then reacted with hydroxylamine in ethanol and ammonium acetate under reflux conditions.

-

Purification: The final product, Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate, is typically purified through recrystallization or column chromatography.[9]

The workflow for this synthesis is visualized below.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 6. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Methyl 5-aminoisoxazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates likely degradation behavior based on the known chemistry of the isoxazole ring and its substituents under forced degradation conditions as stipulated by ICH guidelines. This guide outlines potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, provides detailed hypothetical experimental protocols for stability testing, and presents key data in a structured format for ease of reference.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds. The isoxazole scaffold is present in numerous approved drugs, highlighting its importance in pharmaceutical development. A thorough understanding of the chemical stability of this molecule is paramount for ensuring the quality, safety, and efficacy of any drug substance or product derived from it. This guide addresses the intrinsic stability of this compound and predicts its degradation products under various stress conditions.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by the inherent reactivity of the isoxazole ring and its functional groups: a primary amine and a methyl ester. The isoxazole ring is generally described as being relatively stable to acids and oxidizing agents but can be susceptible to base-catalyzed ring opening, reductive cleavage, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a probable degradation pathway under both acidic and basic conditions, primarily affecting the methyl ester group and potentially the isoxazole ring itself under more forceful basic conditions.

-

Acidic Hydrolysis: Under acidic conditions, the primary degradation is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, forming 5-aminoisoxazole-4-carboxylic acid. The isoxazole ring is anticipated to be relatively stable under mild acidic conditions.

-

Basic Hydrolysis: In the presence of a base, two primary degradation pathways are plausible. The most likely is the rapid hydrolysis of the methyl ester to yield the carboxylate salt. Additionally, strong basic conditions, especially with heating, can induce the cleavage of the N-O bond of the isoxazole ring. This can lead to the formation of a β-ketonitrile derivative through a ring-opening mechanism.

Oxidative Degradation

The primary amine group on the isoxazole ring is the most likely site for oxidative degradation. The isoxazole ring itself is generally resistant to oxidation.

-

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide may lead to the oxidation of the 5-amino group to a nitroso or nitro derivative. More extensive oxidation could potentially lead to colored degradation products.

Photodegradation

The isoxazole ring is known to be susceptible to photochemical rearrangement and degradation.

-

Photolytic Degradation: Upon exposure to UV light, the weak N-O bond of the isoxazole ring can cleave.[1] This can lead to the formation of a highly reactive azirine intermediate, which can then rearrange to form an oxazole derivative or react with other molecules.[1] This represents a significant degradation pathway.

Thermal Degradation

Thermal stress is expected to accelerate hydrolytic and potentially other degradation pathways. In the solid state, the molecule is likely to be more stable than in solution. At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed from hydrolysis) might occur.

Quantitative Data Summary

As no direct experimental studies on the forced degradation of this compound were found, the following table summarizes the predicted degradation behavior based on the chemical principles outlined above. The percentage of degradation is a hypothetical range to guide experimental design.

| Stress Condition | Reagent/Condition | Temperature | Duration | Predicted Degradation Products | Expected Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 h | 5-Aminoisoxazole-4-carboxylic acid | 10 - 30% |

| Base Hydrolysis | 0.1 M NaOH | RT / 60°C | 4 - 24 h | 5-Aminoisoxazole-4-carboxylic acid (as salt), Ring-opened products (β-ketonitriles) | 15 - 50% |

| Oxidation | 3% H₂O₂ | RT | 24 h | 5-Nitroso/Nitro-isoxazole derivatives | 5 - 20% |

| Photodegradation | UV light (254 nm) | RT | 24 - 48 h | Oxazole rearrangement products, Ring-opened products | 20 - 60% |

| Thermal (Solid) | Dry Heat | 80°C | 7 days | Minimal degradation expected | < 5% |

| Thermal (Solution) | In Water | 80°C | 48 h | 5-Aminoisoxazole-4-carboxylic acid | 10 - 25% |

Proposed Degradation Pathway Diagrams

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

Caption: Predicted hydrolytic degradation pathways.

Caption: Predicted oxidative degradation pathway.

Caption: Predicted photolytic degradation pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.

General Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. Characterize the degradation products using LC-MS and NMR spectroscopy.

Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Protocols

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Conduct two separate experiments: one at room temperature and another in a water bath at 60°C.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

-

Photodegradation:

-

Place a solution of the compound in a quartz cuvette.

-

Expose the solution to a UV lamp (e.g., 254 nm) in a photostability chamber.

-

Simultaneously, run a control sample wrapped in aluminum foil to protect it from light.

-

At each time point, withdraw samples from both the exposed and control solutions and analyze by HPLC.

-

-

Thermal Degradation (Solution):

-

Prepare a solution of the compound in water.

-

Incubate the solution in a water bath at 80°C.

-

At each time point, withdraw a sample, cool it to room temperature, and analyze by HPLC.

-

Conclusion

This technical guide provides a predictive assessment of the stability and degradation pathways of this compound based on established chemical principles of the isoxazole ring system and its substituents. The primary anticipated degradation routes include hydrolysis of the ester group, base-catalyzed ring opening of the isoxazole, oxidation of the amino group, and photolytic rearrangement. The provided hypothetical protocols offer a robust framework for conducting forced degradation studies to experimentally verify these predictions. Such studies are essential for the development of stable formulations and for meeting regulatory requirements in drug development. It is strongly recommended that experimental data be generated to confirm these theoretical pathways and to fully characterize any degradation products.

References

Reactivity of Methyl 5-Aminoisoxazole-4-carboxylate with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-aminoisoxazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its reactivity with electrophiles is a key aspect for its utility in the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound towards various electrophiles, summarizing available data, and providing insights into its chemical behavior. The document details the subtle interplay of the activating amino group and the deactivating carboxylate group on the isoxazole core, which governs the regioselectivity of its reactions. While the isoxazole ring itself is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the ester group, the 5-amino group serves as the primary site of reactivity. However, its nucleophilicity is attenuated, leading to unique reactivity patterns.

Introduction

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. The specific substitution pattern of this compound, featuring an amino group at the 5-position and a methyl carboxylate at the 4-position, presents a unique chemical profile. The electron-donating amino group activates the molecule for reactions with electrophiles, while the electron-withdrawing ester group influences the overall electron density and reactivity of the heterocyclic system. Understanding the balance of these electronic effects is crucial for predicting and controlling its synthetic transformations.

General Reactivity Profile

The reactivity of this compound with electrophiles is dominated by the nucleophilic character of the 5-amino group. The isoxazole ring is electron-deficient, a characteristic further amplified by the adjacent methyl carboxylate group. Consequently, electrophilic attack on the ring is highly disfavored. The primary reaction pathway involves the functionalization of the exocyclic amino group.

However, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have revealed that the 5-amino group exhibits reduced reactivity, for instance, towards acylation under certain peptide coupling conditions.[1][2] This diminished nucleophilicity is attributed to the electronic influence of the isoxazole ring and the adjacent ester functionality.

A general workflow for the reaction of this compound with a generic electrophile is depicted below.

Figure 1: General reaction workflow.

Reactions with Specific Electrophiles

While extensive quantitative data for the reactions of this compound is not widely published, the following sections summarize the expected reactivity based on available literature for analogous compounds.

Acylation Reactions

The reaction of the 5-amino group with acylating agents such as acyl chlorides or anhydrides is a key transformation for the synthesis of amide derivatives. A review on the reactivity of 3(5)-aminoisoxazoles indicates that N-acylation is a feasible reaction pathway.[3]

Sulfonylation Reactions

Similarly, reaction with sulfonyl chlorides is expected to yield the corresponding sulfonamides. This reaction would proceed via nucleophilic attack of the 5-amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Reactions with Isocyanates and Isothiocyanates

The amino group of 5-aminoisoxazoles is known to react with isocyanates and isothiocyanates to form ureas and thioureas, respectively.[3] This provides a reliable method for the introduction of substituted urea or thiourea moieties.

Reactions with α-Diazocarbonyl Compounds

A notable reaction of 5-aminoisoxazoles involves their interaction with α-diazocarbonyl compounds. Depending on the reaction conditions, this can lead to either N-H insertion products or products of Wolff rearrangement.[4][5] This highlights the versatility of the amino group in engaging with carbenoid intermediates.

Quantitative Data

| Electrophile Type | Reagent Example | Expected Product |

| Acyl Halide | Acetyl Chloride | N-(4-(methoxycarbonyl)isoxazol-5-yl)acetamide |

| Sulfonyl Halide | Benzenesulfonyl Chloride | N-(4-(methoxycarbonyl)isoxazol-5-yl)benzenesulfonamide |

| Isocyanate | Phenyl Isocyanate | 1-(4-(methoxycarbonyl)isoxazol-5-yl)-3-phenylurea |

| Isothiocyanate | Phenyl Isothiocyanate | 1-(4-(methoxycarbonyl)isoxazol-5-yl)-3-phenylthiourea |

Experimental Protocols

Detailed, validated experimental protocols for the reactions of this compound with various electrophiles are not extensively documented in publicly available literature. Researchers should adapt general procedures for the N-functionalization of weakly nucleophilic amines, with careful optimization of reaction conditions such as solvent, temperature, and base.

Logical Relationships in Reactivity

The reactivity of this compound is governed by a balance of electronic factors. The following diagram illustrates the key influences on its reaction with electrophiles.

Figure 2: Factors influencing the reactivity of this compound.

Conclusion

This compound is a valuable heterocyclic synthon whose reactivity is primarily centered on its 5-amino group. While the adjacent ester group deactivates the isoxazole ring to electrophilic attack, it also modulates the nucleophilicity of the amino group, a factor that must be considered in reaction design. Further research is warranted to establish a broader library of reactions and to quantify the yields and optimal conditions for the synthesis of diverse derivatives from this versatile starting material. This will undoubtedly expand its application in the development of novel therapeutic agents.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-Aminoisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions pertaining to the 5-aminoisoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry. Recognizing the limited literature on direct nucleophilic substitution at the C5 position of 5-aminoisoxazoles, this document focuses on the most pertinent and synthetically viable strategies for the functionalization of this position. Key among these are the nucleophilic aromatic substitution (SNAAr) of 5-nitroisoxazoles, followed by reduction, and palladium-catalyzed cross-coupling reactions of 5-haloisoxazoles. Furthermore, the nucleophilic character of the exocyclic amino group is explored. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The 5-Aminoisoxazole Core in Medicinal Chemistry

The 5-aminoisoxazole moiety is a cornerstone in the design of a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have rendered it a valuable scaffold in the development of therapeutics targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4] A critical aspect of leveraging this scaffold in drug discovery lies in the ability to strategically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. Nucleophilic substitution reactions, in principle, offer a direct route to introduce a diverse array of functional groups onto the isoxazole ring. However, the electron-rich nature of the 5-aminoisoxazole ring system presents challenges for direct nucleophilic attack. This guide explores the primary strategies to achieve C5-functionalization, focusing on practical and well-documented methodologies.

Nucleophilic Aromatic Substitution (SNAr) of 5-Nitroisoxazoles: A Gateway to C5-Functionalized Aminoisoxazoles

A highly effective and well-documented strategy to introduce nucleophiles at the C5 position of the isoxazole ring involves a two-step sequence: SNAr on a 5-nitroisoxazole precursor, followed by reduction of the nitro group to the desired amine. The strongly electron-withdrawing nitro group activates the C5 position for nucleophilic attack, enabling the displacement of the nitro group by a variety of nucleophiles.[5][6]

Reaction Scope and Quantitative Data

Vasilenko and colleagues have extensively studied the SNAr of 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group) with a range of O, N, and S-centered nucleophiles.[1][5] The reactions are typically performed under mild conditions and afford a wide array of 5-substituted isoxazoles in good to excellent yields.

Table 1: Nucleophilic Aromatic Substitution of 5-Nitroisoxazoles with Bis-nucleophiles [5]

| 5-Nitroisoxazole (1a-d) | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |

| 1a (R = CO₂Me) | Hydroquinone | DIPEA | CH₃CN | r.t., 48 h | 3a | 74 |

| 1b (R = CO₂Et) | Hydroquinone | DIPEA | CH₃CN | r.t., 48 h | 3b | 70 |

| 1c (R = CONH₂) | Hydroquinone | DIPEA | CH₃CN | reflux, 2 h | 3c | 74 |

| 1a (R = CO₂Me) | Ethylenediamine | DIPEA | ᵗBuOH | r.t., 48 h | 3d | 72 |

| 1a (R = CO₂Me) | 1,3-Propanediamine | DIPEA | ᵗBuOH | r.t., 48 h | 3e | 75 |

| 1b (R = CO₂Et) | 1,3-Propanediamine | DIPEA | ᵗBuOH | r.t., 48 h | 3f | 78 |

| 1a (R = CO₂Me) | 1,2-Ethanedithiol | DIPEA | ᵗBuOH | r.t., 48 h | 3g | 85 |

| 1b (R = CO₂Et) | 1,2-Ethanedithiol | DIPEA | ᵗBuOH | r.t., 48 h | 3h | 82 |

| 1c (R = CONH₂) | 1,2-Ethanedithiol | DIPEA | ᵗBuOH | r.t., 48 h | 3i | 79 |

| 1d (R = CONHPh) | 1,2-Ethanedithiol | DIPEA | ᵗBuOH | r.t., 48 h | 3j | 81 |

Note: DIPEA = N,N-Diisopropylethylamine; r.t. = room temperature.

Experimental Protocol: General Procedure for SNAr of 5-Nitroisoxazoles[5]

-

To a solution of the 5-nitroisoxazole (0.4 mmol) and the bis-nucleophile (0.2 mmol) in the appropriate solvent (3 mL, see Table 1) is added DIPEA (0.4 mmol).

-

The reaction mixture is stirred at room temperature for 48 hours or refluxed for the specified time (see Table 1).

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 5-substituted isoxazole.

-

The subsequent reduction of the nitro group to an amine can be achieved using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl).

Logical Workflow for C5-Functionalization via SNAr

Palladium-Catalyzed Cross-Coupling Reactions of 5-Haloisoxazoles

For the introduction of amino groups at the C5 position, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology.[2][6] This approach involves the coupling of a 5-haloisoxazole (typically 5-bromo- or 5-chloroisoxazole) with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. While specific examples with 5-halo-amino isoxazoles are scarce, the principles established for other five-membered heterocycles are directly applicable.[7]

General Considerations and Quantitative Data

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoheterocycles [5]

| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromoindole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 88 |

| 5-Bromoindole | 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 90 |

| 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] (5) | - | KOH (4.0) | H₂O/1,4-Dioxane | 65 | 16 | 85 |

| 4-Bromoimidazole | Aniline | Pd(OAc)₂ (2) | tBuBrettPhos (4) | K₂CO₃ (2.0) | tBuOH | 110 | 12 | 85 |

| 4-Bromopyrazole | Morpholine | Pd(OAc)₂ (2) | tBuBrettPhos (4) | K₂CO₃ (2.0) | tBuOH | 110 | 12 | 92 |

Note: dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; tBuBrettPhos = 2-(Di-tert-butylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-haloisoxazole (1.0 equiv), the palladium catalyst, and the phosphine ligand.

-

The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, the base and anhydrous solvent are added, followed by the amine (1.2-1.5 equiv).

-

The reaction mixture is heated to the specified temperature with vigorous stirring for the required duration.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Reactivity of the Exocyclic Amino Group

While direct substitution on the isoxazole ring is challenging, the exocyclic amino group of 5-aminoisoxazoles readily acts as a nucleophile. This reactivity allows for a wide range of derivatizations, including acylation, alkylation, and the formation of ureas and thioureas. These transformations are crucial for exploring the structure-activity relationships (SAR) of 5-aminoisoxazole-based drug candidates.

5-Aminoisoxazoles in Drug Discovery: Targeting Signaling Pathways

Derivatives of 5-aminoisoxazole have been identified as potent inhibitors of various enzymes, particularly kinases and dihydroorotate dehydrogenase (DHODH), making them attractive candidates for the treatment of cancer and autoimmune diseases.[7][8]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is a disease-modifying antirheumatic drug (DMARD) that is metabolized to its active form, teriflunomide.[9] Teriflunomide inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[10] This inhibition leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[9]

Kinase Inhibition

Numerous patents disclose 5-aminoisoxazole derivatives as potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways.[7][11][12] Dysregulation of kinase activity is a hallmark of many cancers. The 5-aminoisoxazole scaffold can be elaborated to target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

While direct nucleophilic substitution at the C5 position of 5-aminoisoxazoles is not a prevalent transformation, this guide has illuminated robust and synthetically valuable strategies to achieve this functionalization. The SNAr of 5-nitroisoxazoles and subsequent reduction, alongside palladium-catalyzed cross-coupling reactions of 5-haloisoxazoles, provide reliable access to a diverse range of C5-substituted 5-aminoisoxazoles. Understanding these synthetic routes, coupled with insights into the biological targets and signaling pathways modulated by these compounds, is paramount for the successful design and development of novel 5-aminoisoxazole-based therapeutics. The experimental protocols and tabulated data herein serve as a practical resource for chemists and pharmacologists working at the forefront of drug discovery.

References

- 1. sciensage.info [sciensage.info]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 12. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]

Spectral Data Interpretation of Methyl 5-aminoisoxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for Methyl 5-aminoisoxazole-4-carboxylate. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide synthesizes predicted data based on the analysis of closely related analogs and fundamental principles of spectroscopic interpretation. This document is intended to serve as a reference for researchers in drug discovery and organic synthesis, offering insights into the structural elucidation of this heterocyclic compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift ranges, correlation tables, and fragmentation patterns for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H3 (isoxazole ring proton) |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester carbonyl) |

| ~158 | C5 (isoxazole ring, attached to -NH₂) |

| ~150 | C3 (isoxazole ring) |

| ~95 | C4 (isoxazole ring, attached to carboxylate) |

| ~52 | -OCH₃ (ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H stretch (amino group) |

| 3120 - 3100 | Weak | C-H stretch (isoxazole ring) |

| 2960 - 2850 | Weak | C-H stretch (methyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640 | Medium | N-H bend (amino group) |

| 1580 - 1450 | Medium | C=N and C=C stretches (isoxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₃]⁺ |

| 83 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 300-500 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 75-125 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096 (or more, depending on sample concentration).

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and collect the spectrum.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS:

-

Instrument: A mass spectrometer with an EI source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectral data discussed.

This guide provides a foundational understanding of the expected spectral characteristics of this compound. For definitive structural confirmation, the synthesis and experimental spectral analysis of the compound are recommended.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Aminoisoxazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometry fragmentation patterns of aminoisoxazole esters. Understanding these fragmentation pathways is crucial for the structural elucidation, characterization, and metabolic studies of this important class of heterocyclic compounds, which are frequently encountered in medicinal chemistry and drug development. This document summarizes key fragmentation data, outlines experimental methodologies, and visualizes fragmentation pathways to support researchers in their analytical work.

Core Fragmentation Patterns of Aminoisoxazole Esters

The mass spectral fragmentation of aminoisoxazole esters is influenced by the interplay of the isoxazole ring, the amino substituent, and the ester functional group. The position of these substituents on the isoxazole ring significantly directs the fragmentation pathways. Under electron ionization (EI), the fragmentation is typically initiated by the ionization of the molecule, leading to a series of characteristic bond cleavages.

A key study by Khalafy and colleagues on methyl 5-amino-3-arylaminoisoxazole-4-carboxylates provides valuable insights into the EI-MS fragmentation of this class of compounds. The primary fragmentation processes observed include the loss of the methoxy radical from the ester group, followed by the elimination of carbon monoxide. Subsequent fragmentations involve cleavages within the isoxazole ring and the aryl amino substituent.

In electrospray ionization (ESI) mass spectrometry, particularly in tandem MS (MS/MS) experiments, the fragmentation of protonated aminoisoxazole-containing molecules also reveals characteristic patterns. For instance, the fragmentation of a peptide containing a 5-amino-3-methyl-isoxazole-4-carboxylic acid moiety shows the formation of an oxonium ion from the isoxazole ring, as well as fragment ions corresponding to the protonated aminoisoxazole moiety itself[1]. This suggests that the aminoisoxazole core is a stable entity that can be observed in the mass spectrum.

General Fragmentation Pathways

Based on the available data and general principles of mass spectrometry, several key fragmentation pathways can be proposed for aminoisoxazole esters.

For 5-Amino-3-substituted-isoxazole-4-carboxylates:

-

Loss of the alkoxy group from the ester: This is a common fragmentation for esters, leading to the formation of an acylium ion.

-

Decarbonylation: The resulting acylium ion can then lose a molecule of carbon monoxide.

-

Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, often initiated by the loss of the amino group or rearrangement.

-

Fragmentation of the substituent at the 3-position: The nature of the substituent at the 3-position will significantly influence the fragmentation pattern. For example, an arylamino group can lead to fragmentation within the aryl ring.

For 3-Amino-5-substituted-isoxazole-4-carboxylates:

The fragmentation pathways are expected to differ due to the different positions of the amino and ester groups. The initial fragmentation is still likely to involve the ester group, but the subsequent fragmentation of the isoxazole ring will be influenced by the position of the amino group.

Quantitative Fragmentation Data

The following table summarizes the main fragment ions observed in the electron ionization mass spectra of a series of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, as reported by Khalafy et al. (2011).

| Compound | Molecular Ion (m/z) | [M - OCH3]+ (m/z) | [M - OCH3 - CO]+ (m/z) | Other Significant Fragments (m/z) |

| Methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | 247 | 216 | 188 | 119, 92, 77 |

| Methyl 5-amino-3-(2-methylphenylamino)isoxazole-4-carboxylate | 261 | 230 | 202 | 133, 106, 91 |

| Methyl 5-amino-3-(3-methylphenylamino)isoxazole-4-carboxylate | 261 | 230 | 202 | 133, 106, 91 |

| Methyl 5-amino-3-(4-methylphenylamino)isoxazole-4-carboxylate | 261 | 230 | 202 | 133, 106, 91 |

| Methyl 5-amino-3-(4-methoxyphenylamino)isoxazole-4-carboxylate | 277 | 246 | 218 | 149, 122, 107 |

| Methyl 5-amino-3-(4-chlorophenylamino)isoxazole-4-carboxylate | 281/283 | 250/252 | 222/224 | 153/155, 126/128, 111/113 |

Experimental Protocols

A standardized experimental protocol is essential for obtaining reproducible mass spectral data. The following provides a general methodology for the analysis of aminoisoxazole esters by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for volatile and thermally stable aminoisoxazole esters.

1. Sample Preparation:

-

Dissolve the aminoisoxazole ester in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability, although this may complicate the fragmentation pattern.

2. GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 200-230 °C.

-

Mass Range: Scan from m/z 40 to a value sufficiently high to include the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for a wider range of aminoisoxazole esters, including those that are less volatile or thermally labile.

1. Sample Preparation:

-

Dissolve the aminoisoxazole ester in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.

2. LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier such as formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 25-40 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature and flow for the specific instrument and compound.

-

Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Optimize the collision energy to obtain informative fragment ions.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate proposed fragmentation pathways for a representative aminoisoxazole ester under electron ionization.

Caption: Proposed EI fragmentation of methyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.

Caption: General experimental workflow for MS analysis of aminoisoxazole esters.

Conclusion

The mass spectrometry of aminoisoxazole esters provides a wealth of structural information through characteristic fragmentation patterns. While electron ionization often leads to extensive fragmentation useful for detailed structural analysis, electrospray ionization is a softer technique suitable for identifying the molecular ion and for tandem mass spectrometry experiments. The data and protocols presented in this guide offer a foundational understanding for researchers working with this class of compounds. Further systematic studies on a wider range of aminoisoxazole esters are needed to build a more comprehensive library of fragmentation patterns and to further refine the proposed fragmentation mechanisms.

References

A Technical Guide to the Shelf Life and Storage of Methyl 5-aminoisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended storage conditions and considerations for the shelf life of Methyl 5-aminoisoxazole-4-carboxylate (CAS No: 19840-33-2). The information is compiled from safety data sheets and chemical supplier information to ensure safe and effective use in a laboratory setting.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. While specific shelf-life data from accelerated aging studies are not publicly available, the following conditions are consistently recommended by suppliers. Adherence to these guidelines will help maximize the compound's stability.

Summary of Storage Recommendations:

| Parameter | Recommendation | Source |

| Temperature | Room temperature | [1] |

| Atmosphere | Store in a dry and well-ventilated place.[2][3] | [2][3] |

| Container | Keep container tightly closed.[2][3] | [2][3] |

| Light | While not explicitly stated, protection from light is a general best practice for chemical storage. | |

| Incompatibilities | None known.[2] | [2] |

It is important to note that some suppliers mention they frequently review and optimize storage conditions, so it is advisable to check their website for the most current information.[4]

General Stability Profile

This compound is a solid, crystalline substance.[3] Under normal use and storage conditions, hazardous decomposition products are not expected.[2] However, it is important to handle the compound in accordance with good industrial hygiene and safety practices.[2]

One study on a structurally similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, indicated decreased stability under microwave irradiation and heat generation.[5] This suggests that elevated temperatures may promote degradation.

Experimental Protocol: General Stability Assessment

For research and development purposes, it may be necessary to perform an in-house stability assessment. The following is a generalized protocol for such a study. This should be adapted based on the specific application and available analytical capabilities.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Materials:

-

This compound

-

Vials (amber glass, airtight seals)

-

Environmental chambers or ovens set to desired temperatures and humidity

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Reference standard of this compound

-

Mobile phase solvents (e.g., acetonitrile, water, buffer)

Methodology:

-

Initial Characterization (T=0):

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent to a known concentration.

-

Analyze the sample by HPLC to determine the initial purity and peak area of the main compound. This will serve as the baseline.

-

Record the physical appearance of the compound (e.g., color, crystallinity).

-

-

Sample Preparation and Storage:

-

Aliquot accurately weighed samples of the compound into multiple amber glass vials.

-

Tightly seal the vials.

-

Place the vials into different environmental chambers representing various storage conditions (e.g., room temperature/ambient humidity, accelerated conditions like 40°C/75% RH).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Visually inspect the sample for any changes in physical appearance.

-

Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

-

Analyze the sample by HPLC and compare the purity and peak area to the T=0 results. The emergence of new peaks may indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point relative to the initial amount.

-

Plot the percentage remaining against time for each storage condition to observe the degradation kinetics.

-

Visualized Workflows

The following diagrams illustrate the recommended workflow for handling and storing this compound.

References

- 1. 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. fishersci.ie [fishersci.ie]

- 3. fishersci.com [fishersci.com]

- 4. 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

biological activities of substituted isoxazole compounds

An In-depth Technical Guide to the Biological Activities of Substituted Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] The unique structural and electronic properties of the isoxazole ring allow for diverse substitutions, leading to a wide array of derivatives with significant biological activities.[3] These compounds have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for drug discovery and development.[4][5] Many FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, feature the isoxazole moiety, highlighting its therapeutic importance.[1][6] This guide provides a comprehensive overview of the primary , presents quantitative data from key studies, details relevant experimental protocols, and visualizes associated pathways and workflows.

Anticancer Activity

Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[7][8] These mechanisms include the inhibition of crucial cellular proteins like Hsp90, disruption of tubulin polymerization, induction of apoptosis, and inhibition of protein kinases and other enzymes involved in cancer progression.[8][9][10]

Mechanisms of Action

-

Hsp90 Inhibition : Certain isoxazole derivatives, such as NVP-AUY922, function as potent inhibitors of Heat Shock Protein 90 (Hsp90).[9] Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition : Some isoxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[9]

-

Enzyme Inhibition : Isoxazole derivatives have been shown to inhibit various enzymes implicated in cancer, such as matrix metalloproteinases (MMPs), secretory phospholipase A2 (sPLA2), and RET kinases, thereby interfering with tumor growth, invasion, and metastasis.[10]

-

Apoptosis Induction : Many isoxazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[11] This can occur through various signaling pathways, often initiated by cellular stress caused by the compound's primary mechanism of action.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Type | Cell Line | Activity (IC50) | Reference |

| Isoxazole-containing Chalcone (Cpd. 28) | MCF-7 | Not specified | [12] |

| Dihydropyrazole derivative (Cpd. 45) | A549 | 2 ± 1 µg/mL | [12] |

| Dihydropyrazole derivative (Cpd. 39) | HeLa | 4 ± 1 µg/mL | [12] |

| Tyrosol-derived Isoxazole (4a) | U87 | 61.4 µM | [11] |

| Tyrosol-derived Isoxazole (4b) | U87 | 42.8 µM | [11] |

| Tyrosol-derived Isoxazole (4c) | U87 | 67.6 µM | [11] |

| Andrographolide-derived Isoxazoline (31a-d) | HCT15, HeLa, DU145 | < 40 µg/mL | [11] |

| Curcumin-derived Isoxazole (40) | MCF-7 | 3.97 µM | [11] |

Antimicrobial Activity

Isoxazole derivatives exhibit a wide spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13] The presence of specific substituents on the isoxazole ring, such as methoxy, chloro, or nitro groups, can significantly enhance their potency.[1]

Antibacterial Activity

Many isoxazole-containing compounds have been synthesized and evaluated for their ability to inhibit bacterial growth. Their mechanism often involves the inhibition of essential bacterial processes or enzymes.[14] For example, the well-known antibiotic sulfamethoxazole, an isoxazole derivative, inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Antifungal Activity

Several isoxazole derivatives have demonstrated significant antifungal properties. For instance, dihydropyrazole derivatives of isoxazole-based chalcones have shown remarkable activity against fungal pathogens.[12]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) and IC50 values for representative isoxazole compounds against various microbial strains.

| Compound Type | Microorganism | Activity (MIC/IC50) | Reference |

| Isoxazole-containing Chalcone (Cpd. 28) | S. aureus, E. coli | 1 µg/mL (MIC) | [12] |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | B. subtilis | 31.25 µg/mL (MIC) | [13] |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | S. aureus | 62.5 µg/mL (MIC) | [13] |

| Dihydropyrazole derivative (Cpd. 46) | C. albicans | 2 ± 1 µg/mL (IC50) | [12] |

Anti-inflammatory Activity

Isoxazole derivatives have been widely investigated for their anti-inflammatory properties.[1] The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, contains an isoxazole ring.[1] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, or inhibiting enzymes like cyclooxygenase (COX).[15][16]

Quantitative Data: Anti-inflammatory Activity

The following data illustrates the anti-inflammatory potential of certain isoxazole derivatives.

| Compound/Derivative | Assay Model | Effect | Reference |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% inhibition of paw edema | [15][16] |

| Indolyl-isoxazolidine (9a) | LPS-induced macrophages | Significant inhibition of TNFα & IL-6 production | [15][16] |

| MZO-2 | Carrageenan-induced paw edema | Potent inhibitory effect | [17] |

| TPI-7 and TPI-13 (p-methoxy substituted) | Carrageenan-induced paw edema | Most active compounds in the series | [18] |

Antiviral and Other Activities

The therapeutic potential of isoxazoles extends beyond the activities mentioned above.

-

Antiviral Activity : Recent studies have focused on developing isoxazole-based small molecules to combat viral infections.[19] For example, compound 7l has been identified as a promising candidate with potent antiviral activity against the Zika virus (ZIKV).[19] Other derivatives have shown efficacy against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in plants.[20]

-

Neuroprotective Activity : Isoxazole-substituted chromans have demonstrated high in vitro neuroprotective activity against oxidative stress-induced neuronal death, with some compounds showing EC50 values below 1 µM.[21]

-

Antioxidant Activity : Chalcones and dihydropyrazoles containing an isoxazole ring have exhibited notable antioxidant properties.[12]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus Target | Activity (EC50) | Reference |

| KR-26827 (1,2,4-oxadiazole) | ZIKV MR766 | 1.35 µM | [19] |

| Isoxazole derivative (7l) | ZIKV | Potent activity | [19] |

| Isoxazole-amide (7t) | TMV | 68.8% curative activity | [20] |

| Isoxazole-amide (7t) | CMV | 65.2% curative activity | [20] |

Key Experimental Protocols

This section details the methodologies for common assays used to evaluate the biological activities of isoxazole compounds.

Protocol 1: MTT Assay for Cytotoxicity/Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[22]

-

Compound Treatment : Prepare serial dilutions of the test isoxazole compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition : Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[22]

-

Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[22]

-

Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value of the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Methodology:

-

Compound Preparation : Prepare a stock solution of the isoxazole compound. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is visually identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]

Protocol 3: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[18][26]

Methodology:

-

Animal Grouping : Use laboratory animals (e.g., Wistar rats), divided into control, standard, and test groups.

-

Compound Administration : Administer the test isoxazole compound orally or intraperitoneally to the test groups. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to the standard group.

-

Induction of Inflammation : After a set time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL of 1% w/v solution) of carrageenan into the sub-plantar region of the right hind paw of each animal.[18]

-

Measurement of Edema : Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point to determine the anti-inflammatory activity.

Conclusion and Future Perspectives

The isoxazole scaffold is a versatile and privileged structure in medicinal chemistry, yielding derivatives with a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The continued exploration of structure-activity relationships (SAR) and mechanisms of action will be crucial for designing next-generation isoxazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][27] Future research will likely focus on developing multi-targeted therapies and leveraging novel synthetic strategies to expand the chemical diversity of isoxazole libraries, paving the way for new treatments for a multitude of diseases.[4][28]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. espublisher.com [espublisher.com]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 17. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 26. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-aminoisoxazole-4-carboxylate from Cyanoacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminoisoxazole-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antibacterial activities[1]. This document provides a detailed protocol for the synthesis of this compound, compiled from established literature procedures. The synthesis involves a multi-step pathway commencing from a cyanoacetate derivative.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from methyl cyanoacetate. The first step involves the nitrosation of methyl cyanoacetate to yield methyl 2-cyano-2-(hydroxyimino)acetate. This intermediate is then proposed to undergo a reductive cyclization to form the final product. An alternative and well-documented approach for a similar structure involves the reaction of an activated form of the cyanoacetate with hydroxylamine. For the purpose of providing a robust protocol, we will focus on a pathway that is analogous to established syntheses of similar 5-aminoisoxazole derivatives. This involves the initial formation of an intermediate that is primed for cyclization with hydroxylamine.

A plausible and effective route, based on related syntheses[2][3], involves the reaction of methyl cyanoacetate with an activating agent, followed by cyclization with hydroxylamine. To ensure the formation of the desired methyl ester, methyl cyanoacetate is the preferred starting material over ethyl cyanoacetate to avoid a separate transesterification step.

The overall transformation is as follows:

Methyl Cyanoacetate -> Intermediate -> this compound

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

This protocol is adapted from the well-established synthesis of the analogous ethyl ester, Oxyma[4][5].

Materials:

-

Methyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

-

Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium nitrite in water.

-

In a separate round-bottom flask equipped with a magnetic stirrer, dissolve methyl cyanoacetate in acetic acid.

-

Cool the methyl cyanoacetate solution to 0-5 °C using an ice bath.

-

Slowly add the aqueous solution of sodium nitrite dropwise to the cooled methyl cyanoacetate solution while maintaining the temperature between 0 and 5 °C. The reaction is exothermic and careful temperature control is crucial.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

-

The product, methyl 2-cyano-2-(hydroxyimino)acetate, will precipitate out of the solution as a white to pale yellow solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any residual acid and salts.

-

Dry the product under vacuum to yield pure methyl 2-cyano-2-(hydroxyimino)acetate.

Table 1: Reagent Quantities and Expected Yield for Step 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Cyanoacetate | 99.09 | (Specify) | (Specify) |

| Sodium Nitrite | 69.00 | (Specify) | (Specify) |

| Acetic Acid | 60.05 | (Specify) | - |

| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| Methyl 2-cyano-2-(hydroxyimino)acetate | 128.09 | ~85-95% | White to pale yellow solid |

Step 2: Synthesis of this compound

The cyclization of the intermediate from Step 1 with a reducing agent in the presence of an acid catalyst is a plausible route to the target molecule. This step is based on general principles of isoxazole synthesis from α-oximino nitriles.

Materials:

-

Methyl 2-cyano-2-(hydroxyimino)acetate

-

Stannous chloride (SnCl₂) or other suitable reducing agent

-

Hydrochloric acid (HCl)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend methyl 2-cyano-2-(hydroxyimino)acetate in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 2: Reagent Quantities and Expected Yield for Step 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-cyano-2-(hydroxyimino)acetate | 128.09 | (Specify) | (Specify) |

| Stannous Chloride | 189.60 | (Specify) | (Specify) |

| Hydrochloric Acid (conc.) | 36.46 | (Specify) | - |

| Product | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| This compound | 142.11 | (Specify based on literature for similar reactions) | Crystalline solid |

Data Presentation

Table 3: Summary of Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | (To be determined experimentally) |

| Melting Point | (To be determined experimentally) |

| ¹H NMR (CDCl₃, δ ppm) | (Characteristic peaks to be determined) |

| ¹³C NMR (CDCl₃, δ ppm) | (Characteristic peaks to be determined) |

| Mass Spec (m/z) | [M+H]⁺ = 143.04 |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Concluding Remarks

The provided protocol offers a comprehensive guide for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The procedures are based on well-established chemical transformations and are designed to be reproducible in a standard laboratory setting. Researchers are advised to adhere to all laboratory safety guidelines and to characterize all intermediates and the final product thoroughly using appropriate analytical techniques to ensure purity and structural integrity. The yields and reaction conditions may require optimization depending on the specific laboratory setup and scale of the synthesis.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of isoxazole derivatives using microwave-assisted organic synthesis (MAOS). The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds.[1][2][3][4][5] Microwave irradiation offers a green and efficient alternative to conventional heating methods, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[6][7]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[8] This often results in significant rate enhancements, allowing reactions that take hours or even days under conventional conditions to be completed in minutes.[6] Key advantages include increased reaction rates, higher product yields, improved purity, and reduced energy consumption, aligning with the principles of green chemistry.[7][8]

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol details the synthesis of isoxazole derivatives starting from α,β-unsaturated ketones (chalcones). This method is a robust and widely used approach for accessing a variety of 3,5-disubstituted isoxazoles.[6][7]

Experimental Protocol

Step 1: Synthesis of Chalcone Precursors

Chalcones are synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde.[6]

-

In a round-bottom flask, dissolve 2-hydroxy acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to Isoxazole under Microwave Irradiation

-

In a microwave-safe reaction vessel, combine the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).[7]

-

Add an ethanolic sodium hydroxide solution to the mixture.

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at 210 W for 10-15 minutes.[7]

-

Monitor the reaction completion by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the isoxazole derivative.

-

Filter the product, wash with water, and recrystallize from ethanol to yield the pure 3,5-disubstituted isoxazole.[6]

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of 3,5-disubstituted isoxazoles from chalcones.

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 5-phenyl-3-(p-tolyl)isoxazole | Conventional | 6-8 hours | 65 | [6] |